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Executive Summary

PEAQX tetrasodium salt (NVP-AAMOQ77) is a competitive NMDA receptor antagonist widely
utilized to dissect the distinct roles of GIuUN2A and GIuN2B subunits in synaptic plasticity.[1]
While originally characterized as highly selective for GIUN2A, subsequent kinetic analyses
revealed a narrower selectivity window in rodent tissue (approx.[2] 10-fold preference over
GIuN2B).[1][2][3]

This guide provides a rigorous protocol for using PEAQX in Long-Term Potentiation (LTP)
experiments. It addresses the critical "selectivity paradox™ by defining precise concentration
windows (50 nM) that isolate GIuN2A-dependent mechanisms without non-specifically silencing
the entire NMDAR population.[1] Unlike the free acid form, the tetrasodium salt offers superior
aqueous solubility, eliminating the need for DMSO and reducing solvent-induced artifacts in
sensitive electrophysiological recordings.
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Property

Specification

Chemical Name

NVP-AAMO77 tetrasodium salt; PEAQX

Competitive antagonist at the Glutamate binding

Mechanism ) )
site (GIuN2 subunit)
Molecular Weight ~542.14 g/mol (anhydrous basis)
N Water: >10 mM (Highly Soluble) DMSO: Not
Solubility

recommended for salt form

Selectivity (Human)

~100-fold (GIuN2A vs GIuN2B)

Selectivity (Rodent)

~5-10 fold (GIuN2A vs GIuN2B) Critical for exp.
[1][3] design

Preparation of Stock Solutions

The Tetrasodium Advantage: The tetrasodium salt form is chosen specifically for its ability to

dissolve directly in distilled water or aCSF, avoiding the use of DMSO which can alter

membrane properties or excitability in slice preparations.

Stock Concentration: Prepare a 10 mM master stock in sterile, deionized water.

o Example: Dissolve 5.42 mg in 1 mL water.[1]

day of the experiment.

Storage: Store at -20°C for up to 3 months.

Aliquoting: Divide into small aliquots (e.g., 50 L) to avoid freeze-thaw cycles.

Working Solution: Dilute directly into oxygenated artificial Cerebrospinal Fluid (aCSF) on the

The Selectivity Paradox: Mechanistic Insight

To use PEAQX effectively, researchers must navigate the controversy regarding its selectivity.
Early studies (Auberson et al., 2002) suggested a >100-fold preference for GIuN2A.[1][3][4]
However, functional studies in rodent slices (Frizelle et al., 2006; Berberich et al., 2005)
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demonstrated that at concentrations >100 nM, PEAQX significantly inhibits GIuN2B-containing
receptors.

The "Selectivity Window":
e < 20 nM: Insufficient blockade of GIuN2A.[1]

e 50 nM (Target): Effectively blocks GIuN2A-mediated LTP induction while largely sparing
GIuN2B-mediated currents.[1]

e > 300 nM: Acts as a broad-spectrum NMDAR antagonist (similar to AP5), blocking both LTP
and LTD.[1]

Diagram: NMDAR Subunit Antagonism Logic
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Caption: At 50 nM, PEAQX preferentially targets GIUN2A, blocking LTP while leaving GIuN2B-
mediated processes (like LTD) largely intact.

Protocol: Hippocampal CA1 LTP Experiment
A. Slice Preparation[1]

» Dissection: Rapidly isolate the hippocampus from 4-6 week old rats/mice in ice-cold,
sucrose-substituted cutting solution.

« Slicing: Cut transverse slices (350-400 pm).
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» Recovery: Incubate slices in standard aCSF at 32°C for 30 minutes, then at room
temperature for at least 1 hour.

o aCSF Composition (mM): 124 NaCl, 2.5 KClI, 1.25 NaH2PO4, 2 MgS04, 2 CaCl2, 26
NaHCO3, 10 Glucose.

B. Electrophysiology Workflow

This workflow assumes extracellular field potential recording (fEPSP) in the CA1 stratum
radiatum.[1]

Step 1: Baseline Recording (20 mins)

o Stimulate Schaffer collaterals (0.033 Hz).[1]

e Adjust stimulus intensity to evoke 40-50% of the maximum fEPSP slope.[1]

» Criteria: Slope must be stable (<5% variation) for 20 minutes before drug application.
Step 2: Drug Wash-In (20-30 mins)[1]

e Switch perfusion to aCSF + 50 nM PEAQX.[1]

o Note: PEAQX is a competitive antagonist with relatively slow washout kinetics compared to
AP5.[1] Allow at least 20 minutes for equilibrium binding.

¢ Monitoring: Monitor fEPSP slope. PEAQX alone should not significantly alter baseline
transmission (AMPA receptor mediated), though a slight reduction (5-10%) is sometimes
observed due to blockade of tonic NMDAR contribution.[1]

Step 3: LTP Induction
e Protocol: High-Frequency Stimulation (HFS) - 100 Hz for 1 second (1 train).
 Alternative: Theta Burst Stimulation (TBS) if studying complex burst-dependent plasticity.[1]

o Maintenance: Continue perfusing PEAQX for 5 minutes post-induction, then switch back to
normal aCSF (optional, depending on whether maintenance phase blockade is desired).
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Step 4: Post-Induction Monitoring (60 mins)
e Record fEPSPs for 60 minutes.

e Success Metric: In vehicle controls, fEPSP slope should increase to ~150-200% of baseline.
In PEAQX (50 nM) treated slices, LTP should be significantly attenuated (typically <110% or
return to baseline).[1]

Experimental Workflow Diagram
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Caption: Step-by-step perfusion and stimulation protocol for testing GIuN2A dependency of
LTP.
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Data Analysis & Interpretation

To validate the specific contribution of GIuUN2A, compare the PEAQX dataset against two
controls:

¢ Vehicle Control: Standard LTP (should show robust potentiation).

e Broad Spectrum Control (AP5): Complete blockade of NMDARSs (should show no
potentiation).

. Expected fEPSP (% of .
Condition . . Interpretation
Baseline at 60 min)

Normal LTP (GIuN2A +

Vehicle (aCSF) 150% + 10% .
GIuN2B available).[1]
GIuN2A-dependent LTP
blocked. Residual plasticity
PEAQX (50 nM) 105% + 5%

may be GIuUN2B or VDCC
dependent.[1]

Non-selective blockade (False
PEAQX (>300 nM) 100% + 5% Positive for GIUN2A
specificity).[1]

Troubleshooting:
 Issue: LTP is not blocked at 50 nM.

o Cause: In younger animals (4 weeks) slices where GIuUN2A dominates LTP induction.[1]
e |ssue: Baseline drifts during Wash-In.

o Cause: Temperature fluctuations or inadequate oxygenation.[1] Ensure PEAQX stock is at
the same temperature and oxygenation level as the bath aCSF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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